
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
Structural and Chemical Properties
Compounds related to "3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione" have been extensively studied for their structural and chemical properties. For instance, the study by Gonçalves et al. (2011) on a mefloquine–oxazolidine derivative highlights the conformational characteristics of oxazolidine and piperidine rings, which are crucial for understanding the compound's chemical behavior and potential interactions. This knowledge is fundamental in designing compounds with specific biological activities (Gonçalves et al., 2011).
Antibacterial Properties
The oxazolidinone class, to which this compound belongs, has been researched for its antibacterial properties. Tucker et al. (1998) discuss the antibacterial efficacy of oxazolidinones against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This research underscores the potential of oxazolidinone derivatives in addressing antibiotic resistance, a significant concern in modern medicine (Tucker et al., 1998).
Photophysical Properties
The luminescent properties and photo-induced electron transfer of compounds with piperazine substituents, as explored by Gan et al. (2003), illustrate another dimension of scientific applications. These properties are particularly relevant in the development of fluorescent probes and materials for electronic applications (Gan et al., 2003).
Potential Antihypertensive Agents
The synthesis and evaluation of piperidine derivatives with a quinazoline ring system for antihypertensive activity highlight the therapeutic application potential of these compounds. Takai et al. (1986) identified specific derivatives that showed promising hypotension effects in hypertensive rat models, indicating the potential for developing new antihypertensive drugs (Takai et al., 1986).
Antimicrobial and Antioxidant Applications
Further research into oxazolidinones includes their antimicrobial and antioxidant capabilities, as seen in studies by Devi et al. (2013) and Gouda (2012). These studies provide insights into the synthetic routes and biological activities of oxazolidinone derivatives, expanding the scope of their application in medicinal chemistry and beyond (Devi et al., 2013; Gouda, 2012).
Propriétés
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c24-16(7-10-22-12-20-15-4-2-1-3-14(15)18(22)26)21-8-5-13(6-9-21)23-17(25)11-28-19(23)27/h1-4,12-13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQDPOPAKVVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

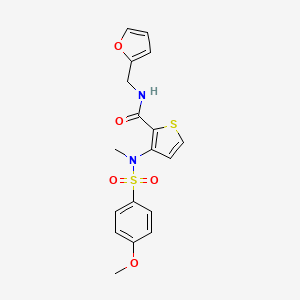
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2782703.png)


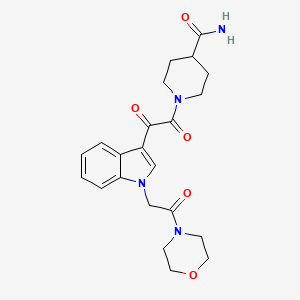
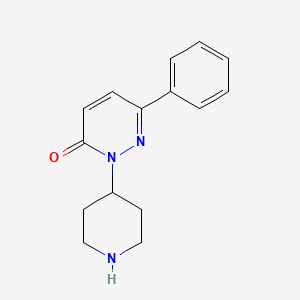
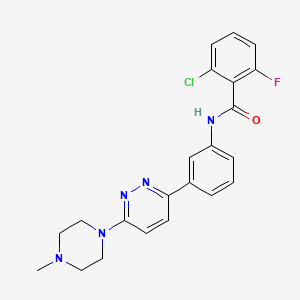
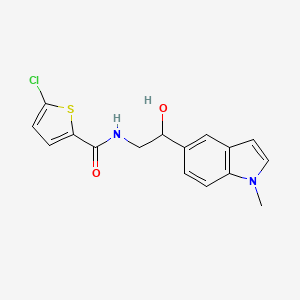

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)
![4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2782719.png)

